Home > Products > Screening Compounds P6684 > Lifirafenib (BGB-283)
Lifirafenib (BGB-283) -

Lifirafenib (BGB-283)

Catalog Number: EVT-15285235
CAS Number:
Molecular Formula: C25H17F3N4O3
Molecular Weight: 478.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lifirafenib is synthesized as a synthetic organic compound and falls under the category of diarylethers. Its IUPAC name is 5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one . The compound is currently undergoing various clinical trials to assess its efficacy and safety in treating different types of cancer.

Synthesis Analysis

The synthesis of Lifirafenib involves several complex chemical reactions. The initial synthetic route reported by Eli Lilly consists of multiple steps:

  1. Formation of Acyclic Precursor: The synthesis begins with the formation of a dihydroxy amide that undergoes Swern oxidation to produce a diketo amide.
  2. Deprotection: Selective removal of protecting groups leads to the formation of hydroxyls which are further oxidized.
  3. Stille Coupling Reaction: A Stille coupling reaction is performed between the acyclic precursor and a distannylethene to yield the cyclic structure of Lifirafenib.
  4. Final Modifications: Additional reactions involving acylation and deprotection steps refine the structure into its final form .

Alternative synthetic routes have been developed to optimize yield and reduce costs for commercial production .

Molecular Structure Analysis

Lifirafenib has a complex molecular structure characterized by several functional groups. Its molecular formula is C25H17F3N4O3C_{25}H_{17}F_{3}N_{4}O_{3} with a molecular weight of approximately 478.13 g/mol . Key structural features include:

  • Hydrogen Bond Donors: 2
  • Rotatable Bonds: 4
  • Topological Polar Surface Area: 89.13 Ų
  • LogP (Octanol-Water Partition Coefficient): 3.33, indicating moderate lipophilicity .

The compound's structure includes a trifluoromethyl group and several aromatic rings, contributing to its biological activity.

Chemical Reactions Analysis

Lifirafenib participates in various chemical reactions during its synthesis and potential metabolic pathways:

  1. Oxidation Reactions: Swern oxidation is employed to introduce keto groups in the synthesis process.
  2. Coupling Reactions: Stille coupling reactions are crucial for forming the core cyclic structure.
  3. Acylation Reactions: These reactions modify functional groups to enhance activity against target kinases .

The compound's stability and reactivity are influenced by its functional groups, particularly the trifluoromethyl moiety which enhances biological activity.

Mechanism of Action

Lifirafenib functions as a reversible inhibitor of several kinases involved in tumor proliferation and survival:

  • RAF Kinase Inhibition: It inhibits wild-type A-Raf, B-Raf, C-Raf, and mutant forms such as B-Raf V600E. This inhibition disrupts downstream signaling pathways that promote tumor cell growth.
  • EGFR Inhibition: By targeting the epidermal growth factor receptor, Lifirafenib further impedes signaling pathways that contribute to cancer progression .

The compound's mechanism involves binding to these kinases and preventing their activation, thereby reducing tumor cell proliferation.

Physical and Chemical Properties Analysis

Lifirafenib exhibits several notable physical and chemical properties:

  • Water Solubility: Approximately 0.00821 mg/mL, indicating low solubility in aqueous environments.
  • pKa Values: The strongest acidic pKa is around 11.52 while the strongest basic pKa is approximately 5.73 .
  • Physiological Charge: Neutral under physiological conditions.
  • Bioavailability: Estimated at around 1% .
Applications

Lifirafenib is primarily being investigated for its therapeutic applications in oncology:

  • Cancer Treatment: The compound is under clinical evaluation for various cancers including colorectal cancer, melanoma, and non-small cell lung cancer, particularly those harboring B-Raf or K-Ras mutations .
  • Research Tool: As a potent kinase inhibitor, it serves as an important tool for studying RAF signaling pathways in cancer biology.

Ongoing clinical trials aim to establish Lifirafenib's safety profile and therapeutic potential against resistant cancer types driven by specific genetic mutations .

Molecular Pharmacology of Lifirafenib (BGB-283)

Dual Kinase Inhibition Mechanisms

Structural Basis for RAF Family Kinase Selectivity

Lifirafenib (BGB-283) is a reversible ATP-competitive inhibitor with distinctive selectivity across RAF kinase isoforms. Biochemical assays demonstrate potent inhibition of recombinant BRAFV600E (IC50 = 23 nM), wild-type BRAF (IC50 = 32 nM), and mutant C-RAF (Y340/341D, IC50 = 7 nM) [2] [8]. This broad-spectrum RAF inhibition stems from its unique tricyclic core structure, which stabilizes an inactive kinase conformation by binding to the DFG motif of the activation loop. Unlike first-generation BRAF inhibitors (e.g., vemurafenib), lifirafenib’s planar aromatic system enables efficient disruption of RAF dimerization—a key resistance mechanism in tumors [2] [8]. The compound’s binding affinity ranking (BRAFV600E > C-RAF > A-RAF) correlates with its ability to suppress paradoxical MAPK activation in RAS-mutant cells.

Table 1: Inhibitory Profile of Lifirafenib Against RAF Kinases

Kinase TargetIC50 (nM)Significance
BRAFV600E23Primary oncogenic driver in melanoma, thyroid cancer
C-RAF (Y340/341D mutant)7Key mediator of resistance to BRAFV600E inhibition
Wild-type BRAF32Prevents paradoxical ERK activation
A-RAF1Minor contributor to pathway reactivation

EGFR Suppression Dynamics in MAPK Pathway Modulation

Concurrently, lifirafenib inhibits EGFR with an IC50 of 29 nM, including the L858R/T790M resistance mutant (IC50 = 495 nM) [2] [7]. This dual targeting is pharmacologically critical in BRAFV600E-mutant colorectal cancer (CRC), where first-generation BRAF inhibitors fail due to EGFR-mediated pathway reactivation. Preclinical studies show lifirafenib dose-dependently suppresses EGF-induced EGFR autophosphorylation at Tyr1068 in A431 cells, achieving >90% inhibition at 100 nM [7]. In BRAFV600E CRC xenografts (e.g., WiDr models), lifirafenib simultaneously reduces pEGFR and pERK levels, overcoming feedback activation that limits BRAF monotherapy [1] [7]. The compound’s benzimidazole moiety facilitates hydrophobic interactions with EGFR’s kinase domain, enabling sustained pathway suppression where single-target agents fail.

Intracellular Signaling Cascade Interactions

Cross-Talk Between BRAF V600E and EGFR Feedback Loops

In BRAFV600E-mutant cells, lifirafenib uniquely addresses the reciprocal crosstalk between RAF and EGFR. Upon inhibition of BRAFV600E, EGFR is rapidly transactivated via HER2/HER3 heterodimerization, leading to rebound MAPK signaling—particularly in CRC cells with high basal EGFR expression [2] [4]. Lifirafenib disrupts this loop through:

  • Direct EGFR Kinase Blockade: Reduces phosphorylation of EGFR downstream effectors (e.g., Shc, GRB2), limiting SOS-mediated RAS activation [4].
  • RAF Dimer Inhibition: Prevents C-RAF/BRAF dimer formation induced by EGFR signaling, a common resistance mechanism [2].In KRAS-mutant NSCLC and endometrial cancer models, this dual action translates to tumor regressions not observed with single-pathway inhibitors [1] [5]. Notably, no responses occurred in KRAS-mutant CRC (0/20 patients), suggesting tissue-specific factors influence EGFR dependency [1] [5].

Downstream ERK Phosphorylation Attenuation Dynamics

Lifirafenib achieves profound suppression of the MAPK terminal effector ERK, as measured by phospho-ERK (pERK) immunoblotting and functional biomarkers. Key dynamics include:

  • Rapid Target Engagement: Within 2 hours post-dosing, pERK inhibition exceeds 80% in BRAFV600E melanoma xenografts at plasma concentrations ≥100 ng/mL [1].
  • Metabolic Response Correlation: In clinical FDG-PET studies, reduced tumor glucose uptake (SUVmax decline >30%) correlated with pERK suppression by Day 8 of treatment (cycle 2), preceding morphological tumor shrinkage [1] [6].
  • Dose-Dependent Durability: Continuous ERK inhibition was observed at lifirafenib doses ≥30 mg/day in phase I expansion cohorts. This contrasts with transient pERK suppression by first-generation BRAF inhibitors, where pathway reactivation occurs within 24 hours due to EGFR feedback [1] [6].

Table 2: Biomarker Responses to Lifirafenib in Clinical Studies

Downstream EffectAssessment MethodKey Findings
ERK phosphorylation inhibitionTumor biopsy IHC/phospho-ERK ELISA>70% reduction in pERK at MTD (40 mg/day)
DUSP6 expression suppressionRNA sequencingMarker of ERK pathway activity; decreased 4.8-fold
Metabolic tumor response18F-FDG-PET/CT48% of patients had SUVmax reduction >25% by cycle 2
Cell proliferation arrestKi-67 stainingMedian reduction: 48% (range: 9–81%)

The extended ERK suppression duration (≥24 hours post-dose) underlies lifirafenib’s clinical activity in low-grade serous ovarian cancer (LGSOC) and papillary thyroid cancer—diseases with innate resistance to first-generation BRAF inhibitors due to strong EGFR co-expression [1] [5].

Properties

Product Name

Lifirafenib (BGB-283)

IUPAC Name

5-[[1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one

Molecular Formula

C25H17F3N4O3

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)

InChI Key

NGFFVZQXSRKHBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.